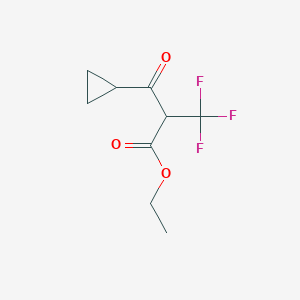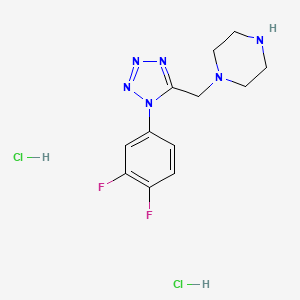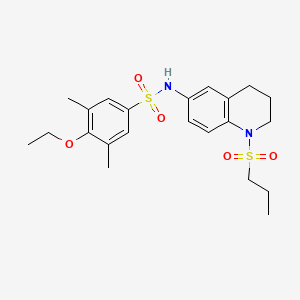
4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a chemical compound with the molecular formula C22H30N2O5S2 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular weight of this compound is 466.61. It has a complexity of 778, a rotatable bond count of 8, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 7 . The topological polar surface area is 110, and it has a heavy atom count of 31 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms and pathways, it is recommended to refer to specialized chemical reaction databases or literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a XLogP3-AA of 3.9, an exact mass of 466.15961441, and a monoisotopic mass of 466.15961441 . For more detailed physical and chemical property data, it is recommended to refer to specialized chemical property databases or literature .Aplicaciones Científicas De Investigación
Molecular Interactions and Structural Analysis :
- Gelbrich, Haddow, and Griesser (2011) studied a compound closely related to the one . Their research focused on the intramolecular and intermolecular hydrogen bonding interactions, which are crucial for understanding the structural and chemical properties of such compounds (Gelbrich, Haddow, & Griesser, 2011).
Photodynamic Therapy and Cancer Treatment :
- Pişkin, Canpolat, and Öztürk (2020) investigated a zinc phthalocyanine substituted with a derivative of benzenesulfonamide, highlighting its potential in photodynamic therapy for cancer treatment. This study showcases the application of sulfonamide derivatives in developing photosensitizers with high singlet oxygen quantum yield, crucial for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Characterization :
- Croce et al. (2006) conducted a study on the synthesis of derivatives closely related to the compound . Their work included characterizing the structure and stereochemistry of these derivatives, providing insights into their chemical behavior (Croce, Cremonesi, Fontana, & Rosa, 2006).
Antimicrobial Applications :
- A 2019 study explored the synthesis of quinoline clubbed with sulfonamide moiety for potential use as antimicrobial agents. This research demonstrates the potential of such compounds in developing new antimicrobial drugs (2019).
Photophysicochemical Properties :
- Öncül, Öztürk, and Pişkin (2021) synthesized a zinc(II) phthalocyanine with benzenesulfonamide derivative substituents. Their study emphasized the photophysical and photochemical properties of these compounds, which are relevant for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Neurodegenerative Disease Research :
- Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, showing promising results as therapeutic agents for Alzheimer’s disease. This indicates the compound's relevance in neurodegenerative disease research (Abbasi et al., 2018).
Mecanismo De Acción
The mechanism of action for this compound is not provided in the search results. For detailed information on its biological activity and mechanism of action, it is recommended to refer to specialized biochemical or pharmacological databases or literature.
Safety and Hazards
Propiedades
IUPAC Name |
4-ethoxy-3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S2/c1-5-12-30(25,26)24-11-7-8-18-15-19(9-10-21(18)24)23-31(27,28)20-13-16(3)22(29-6-2)17(4)14-20/h9-10,13-15,23H,5-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVUZNKZEPGPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2634027.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine](/img/structure/B2634028.png)
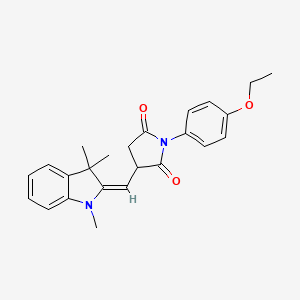

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide](/img/structure/B2634031.png)
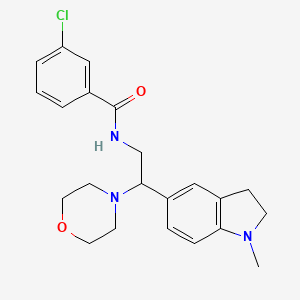

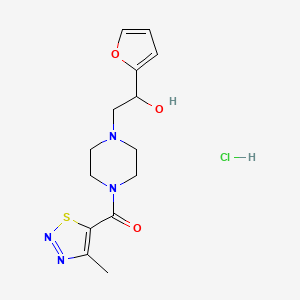
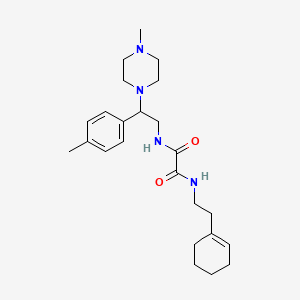
![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide;hydrochloride](/img/structure/B2634038.png)
